4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

Organoboron Stability Suzuki–Miyaura Coupling Boronic Ester Handling

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (CAS 2121514-21-2; molecular formula C₁₉H₂₁BF₂O₃; molecular weight 346.2 g/mol) is a boronic ester derivative belonging to the class of organoboron compounds used as intermediates in Suzuki–Miyaura cross-coupling reactions. The compound features a 2,6-difluorophenyl core with a 4-benzyloxy substituent, protected as the pinacol ester, and is commercially available from multiple vendors at purities of 95% or higher.

Molecular Formula C19H21BF2O3
Molecular Weight 346.2
CAS No. 2121514-21-2
Cat. No. B3049610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester
CAS2121514-21-2
Molecular FormulaC19H21BF2O3
Molecular Weight346.2
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F
InChIInChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
InChIKeyHWLIDKHHQTXGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester CAS 2121514-21-2 – Product Identification and Class Definition


4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (CAS 2121514-21-2; molecular formula C₁₉H₂₁BF₂O₃; molecular weight 346.2 g/mol) is a boronic ester derivative belonging to the class of organoboron compounds used as intermediates in Suzuki–Miyaura cross-coupling reactions . The compound features a 2,6-difluorophenyl core with a 4-benzyloxy substituent, protected as the pinacol ester, and is commercially available from multiple vendors at purities of 95% or higher [1].

Why 4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester Is Not Interchangeable with Generic 2,6-Difluorophenylboronic Esters


Generic 2,6-difluorophenylboronic acid pinacol ester (CAS 863868-37-5; molecular formula C₁₂H₁₅BF₂O₂; MW 240.05 g/mol) lacks the 4-benzyloxy substituent and therefore cannot serve as a synthetic equivalent in routes requiring subsequent functionalization at the para position . The benzyloxy group provides a protected phenolic handle that enables orthogonal deprotection strategies (hydrogenolysis to free phenol) not possible with unsubstituted analogs [1]. Procuring a generic 2,6-difluoro derivative when a 4-benzyloxy-2,6-difluoro scaffold is required would necessitate additional synthetic steps to install the benzyloxy group post-coupling, increasing step count, reducing overall yield, and complicating route design.

Quantitative Differentiation Evidence for 4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester vs. Relevant Comparators


Pinacol Ester vs. Free Boronic Acid: Stability and Handling Advantage

4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (CAS 2121514-21-2) is the protected pinacol ester form of 4-benzyloxy-2,6-difluorophenylboronic acid (CAS 156635-89-1). Boronic esters exhibit superior bench stability and reduced susceptibility to protodeboronation and boroxine formation compared to their free boronic acid counterparts, which are prone to dehydration and oligomerization under ambient storage conditions . The pinacol ester is reported to demonstrate high stability under ambient conditions, facilitating easier handling and storage compared to the free boronic acid [1]. The tetramethyl dioxaborolane moiety also improves solubility in organic solvents, ensuring efficient reaction kinetics in Suzuki–Miyaura coupling [1].

Organoboron Stability Suzuki–Miyaura Coupling Boronic Ester Handling

4-Benzyloxy-2,6-difluoro Scaffold vs. Unsubstituted 2,6-Difluorophenylboronic Ester: Synthetic Utility Differentiation

This compound is particularly useful in synthesizing fluorinated biaryl structures, which are prevalent in agrochemicals and bioactive molecules [1]. The 4-benzyloxy group provides a protected phenolic handle that can be unmasked via hydrogenolysis to reveal a free phenol for further functionalization, a synthetic versatility absent in the unsubstituted 2,6-difluorophenylboronic acid pinacol ester (CAS 863868-37-5; MW 240.05 g/mol) [2]. No direct head-to-head comparative reactivity data between this compound and 2,6-difluorophenylboronic acid pinacol ester are available in the public literature; the differentiation is structural and functional rather than quantitative performance-based.

Fluorinated Biaryl Synthesis Protected Phenol Handle Drug Intermediate

Commercially Available Purity: 95% Minimum Specification Across Multiple Vendors

The compound is commercially available from multiple reputable vendors with a minimum purity specification of 95% [1]. No direct comparative purity data against the free boronic acid (CAS 156635-89-1) or other positional isomers are available; however, the consistency of the 95% specification across independent suppliers (Enamine, A2B Chem, abcr, Aaron) provides a baseline quality expectation for procurement [2]. The compound is supplied as a solid and ships under normal temperature conditions (<77°F) .

Building Block Purity Procurement Specification Quality Control

Recommended Application Scenarios for 4-Benzyloxy-2,6-difluorophenylboronic Acid Pinacol Ester Based on Available Evidence


Synthesis of Fluorinated Biaryl Intermediates for Drug Discovery

The compound serves as a boronic ester coupling partner in Suzuki–Miyaura reactions to construct fluorinated biaryl scaffolds, which are prevalent structural motifs in pharmaceutical candidates [1]. The 2,6-difluoro substitution pattern and 4-benzyloxy group provide a protected phenolic handle that can be unmasked post-coupling for further diversification .

Preparation of Functionalized 2,6-Difluorophenyl Building Blocks Requiring Orthogonal Protection

The pinacol ester form offers enhanced stability during storage and handling compared to the free boronic acid, making it suitable for synthetic routes requiring protected boron functionality . The benzyloxy group can be selectively cleaved via hydrogenolysis without affecting the boronic ester moiety, enabling orthogonal functionalization strategies .

Agrochemical Intermediate Synthesis Requiring Fluorinated Aromatic Cores

The compound is noted as being particularly useful in synthesizing fluorinated biaryl structures prevalent in agrochemicals [1]. The electron-withdrawing 2,6-difluoro substitution pattern may influence the electronic properties of the resulting biaryl products, though no quantitative structure-activity data are available for this specific scaffold.

Quote Request

Request a Quote for 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.